![molecular formula C27H30N6O2 B2511239 N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902930-69-2](/img/no-structure.png)

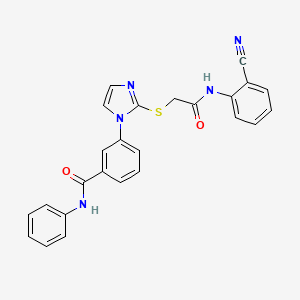

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

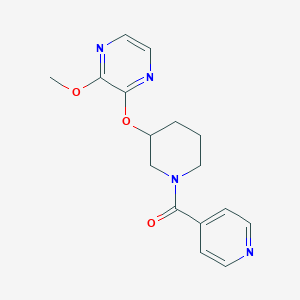

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a useful research compound. Its molecular formula is C27H30N6O2 and its molecular weight is 470.577. The purity is usually 95%.

BenchChem offers high-quality N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives are a significant class of fused heterocycles found in over 200 naturally occurring alkaloids. Their stability and the potential to introduce various bioactive moieties have made them a focal point for developing new medicinal agents. These compounds exhibit a range of biological activities, including antibacterial properties against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The solubility challenges associated with these compounds are a major hurdle in drug development, necessitating ongoing research to improve bioavailability and counter antibiotic resistance (Tiwary et al., 2016).

Evodiamine and its Derivatives: Therapeutic and Cosmetic Applications

Evodiamine, an indoloquinazoline alkaloid, demonstrates a broad spectrum of pharmacological activities, making it a valuable candidate for treating metabolic disorders, cancer, neurological disorders, and cardiovascular diseases. It has been explored for its fat-reducing properties, anti-cancer, anti-diabetic, and anti-inflammatory activities. The detailed patent analysis reveals its significant market potential in developing therapeutics (Gavaraskar et al., 2015).

Enzyme Inhibition and Docking Analysis in Drug Design

Recent studies highlight the role of 1,2,3-triazole-containing derivatives in antifungal activity. These compounds, often hybrids incorporating other antimicrobial pharmacophores, show promise in developing efficacious anti-fungal candidates. The evolving drug resistance among pathogenic microorganisms necessitates the exploration of 1,2,3-triazole hybrids as potential antifungal drug candidates (Geronikaki, 2021).

Antibacterial Activity of Triazole-Containing Hybrids

Triazole-containing hybrids are potent inhibitors of key bacterial enzymes and proteins, demonstrating broad-spectrum antibacterial activity against clinically significant organisms, including drug-resistant forms. These findings underscore the potential of triazole and its derivatives in addressing the challenge of antibiotic-resistant bacterial infections (Li and Zhang, 2021).

Triazole Derivatives: A Patent Review

Research on triazole derivatives has been extensive, highlighting their utility in treating various diseases due to their anti-inflammatory, antimicrobial, and antitumoral properties. Triazoles, including triazolam and alprazolam, are well-established in the pharmaceutical market, underscoring the importance of continuing research and development in this area (Asif, 2014).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves the condensation of 1H-indole-3-carboxaldehyde with ethylamine to form N-(2-aminoethyl)-1H-indole-3-carboxamide. This intermediate is then reacted with 4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1-carboxylic acid to form the final product.", "Starting Materials": [ "1H-indole-3-carboxaldehyde", "ethylamine", "4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 1H-indole-3-carboxaldehyde with ethylamine to form N-(2-aminoethyl)-1H-indole-3-carboxamide", "Step 2: Reaction of N-(2-aminoethyl)-1H-indole-3-carboxamide with 4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1-carboxylic acid to form N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide" ] } | |

CAS-Nummer |

902930-69-2 |

Produktname |

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |

Molekularformel |

C27H30N6O2 |

Molekulargewicht |

470.577 |

IUPAC-Name |

N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |

InChI |

InChI=1S/C27H30N6O2/c1-18(2)14-16-32-26(35)21-8-4-6-10-23(21)33-24(30-31-27(32)33)11-12-25(34)28-15-13-19-17-29-22-9-5-3-7-20(19)22/h3-10,17-18,29H,11-16H2,1-2H3,(H,28,34) |

SMILES |

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCC4=CNC5=CC=CC=C54 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2511159.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511161.png)

![(Z)-2-Cyano-N-propan-2-yl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511165.png)

![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2511167.png)

![7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2511170.png)

![N-(4-methylbenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2511176.png)

![2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetic Acid](/img/structure/B2511177.png)

![2-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2511178.png)